

# Comparative LC-MS/MS Fragmentation Guide: Methyl[(oxolan-2-yl)methyl]amine

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## Compound of Interest

Compound Name:	<i>methyl[(oxolan-2-yl)methyl]amine hydrochloride</i>
CAS No.:	4795-30-6
Cat. No.:	B2928302

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## Executive Summary

This technical guide provides a definitive analysis of the LC-MS/MS fragmentation behavior of Methyl[(oxolan-2-yl)methyl]amine (also known as N-methyltetrahydrofurfurylamine).

In drug development, this motif frequently appears as a building block for kinase inhibitors or as a degradation impurity. Accurate identification requires distinguishing it from isobaric isomers (e.g., piperidine derivatives) and homologous impurities. This guide establishes the

44.05 iminium ion as the diagnostic signature for this specific N-methylation pattern, contrasting it with the

30.03 signature of its unmethylated precursor.

## Molecular Profile & Theoretical Basis

Property	Detail
IUPAC Name	Methyl[(oxolan-2-yl)methyl]amine
Common Name	N-Methyltetrahydrofurfurylamine
Formula	
Exact Mass	115.0997 Da
Precursor Ion	116.1075 m/z
Ionization Mode	ESI (+) / APCI (+)
pKa (Calc.)	~9.5 (Secondary Amine)

## Ionization Physics

Under Electrospray Ionization (ESI) conditions with acidic modifiers (0.1% Formic Acid), the molecule undergoes protonation at the secondary amine nitrogen. This site of charge localization drives the subsequent Collision-Induced Dissociation (CID) pathways.

## Fragmentation Mechanics (The "Why")

The fragmentation of Methyl[(oxolan-2-yl)methyl]amine is governed by Charge-Site Initiation (inductive cleavage) and

-Cleavage.

### Pathway A: -Cleavage (Dominant / Diagnostic)

The most energetically favorable pathway involves homolytic cleavage of the C-C bond adjacent to the charged nitrogen.

- Mechanism: The bond between the exocyclic methylene group and the tetrahydrofuran (THF) ring breaks.
- Result: The charge is retained on the nitrogen fragment, stabilized by resonance, forming the -methyldimethaniminium ion.

- Diagnostic Ion:

44.05 (

).

## Pathway B: Inductive Cleavage (Ring Retention)

Alternatively, the C-N bond may cleave heterolytically.

- Mechanism: The neutral amine ( ) is lost.
- Result: The charge remains on the tetrahydrofuran ring, forming a tetrahydrofurfuryl cation.
- Diagnostic Ion:

85.06 (

).

  - Note: This ion is less specific, as it is common to all tetrahydrofurfuryl derivatives.

## Pathway C: Secondary Ring Fragmentation

The

85 ion can further fragment via ring opening and loss of water (

) or ethene (

).

- Secondary Ions:

67 (

) and

57 (

).

## Comparative Analysis: Target vs. Alternatives

To validate the identity of the target, one must compare it against its unmethylated homologue and a structural isomer.

**Table 1: Diagnostic Ion Comparison[1]**

Compound	Structure Type	Precursor ( )	Base Peak ( )	Key Neutral Loss	Differentiating Feature
Target: Methyl[(oxolan-2-yl)methyl]amine	Sec. Amine	116.1	44.0	72 Da (THF radical)	44 indicates -methyl group.
Analogue: Tetrahydrofurfurylamine	Prim. Amine	102.1	30.0	72 Da (THF radical)	30 ( ) confirms primary amine.
Isomer: 2-(Hydroxymethyl)piperidine	Cyclic Amine	116.1	84.0	32 Da (equivalent)	Loss of hydroxymethyl side chain; Ring remains intact ( 84).

## Analysis

- Vs. Homologue: The shift from

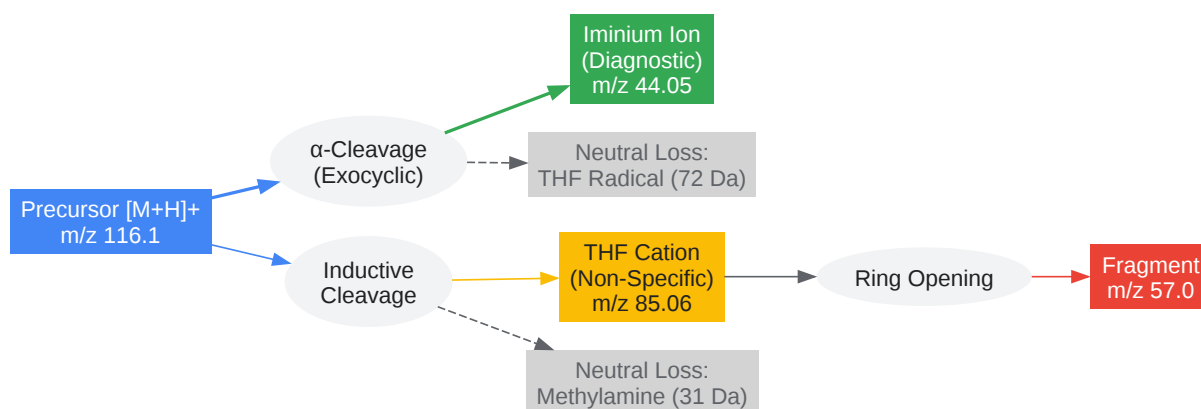
30 to

44 is the definitive proof of N-methylation.

- Vs. Isomer: The piperidine isomer ( ) typically loses the exocyclic group or water ( 98), whereas the target molecule's base peak is the low-mass amine fragment ( 44).

## Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation pathways, highlighting the origin of the diagnostic ions.



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Caption: Competitive fragmentation pathways of protonated Methylo[(oxolan-2-yl)methyl]amine. The green path represents the diagnostic

-cleavage.

## Experimental Protocol

To replicate these results for validation or quality control, follow this self-validating workflow.

## A. Sample Preparation[2][3]

- Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol ( ).
- Working Solution: Dilute to in 50:50 Water:Methanol + 0.1% Formic Acid.
  - Why: Formic acid ensures complete protonation ( ) for maximal sensitivity in ESI+.

## B. LC-MS/MS Conditions[4][5]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, ).
  - Note: This molecule is polar. If retention is poor ( ), switch to a HILIC column or a C18-PFP phase.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes.
- MS Source: Electrospray Ionization (ESI), Positive Mode.[1]
- Collision Energy (CE): Stepped CE (10, 20, 40 eV).
  - Logic: Low CE preserves the 85 ring ion; High CE ensures generation of the 44 diagnostic ion.

## C. Data Validation Criteria

- Retention Time: Must match standard ( ).
- Isotope Pattern: Confirm M+1 intensity is ~6.6% of M (consistent with 6 carbons).
- Ion Ratio: The ratio of 44 to 85 should remain constant across the peak width.

## References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing -cleavage rules for amines).
- NIST Mass Spectrometry Data Center. (2023). Tetrahydrofurfurylamine Mass Spectrum. NIST Chemistry WebBook, SRD 69. [[Link](#)]
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## Sources

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- To cite this document: BenchChem. [Comparative LC-MS/MS Fragmentation Guide: Methyl[(oxolan-2-yl)methyl]amine]. BenchChem, [2026]. [Online PDF]. Available at:

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